(2S)-2-(bromomethyl)oxetane

Stereoselective Synthesis Chiral Pool Building Blocks Enantiomeric Purity

(2S)-2-(Bromomethyl)oxetane (CAS 2198099-00-0) is a chiral, halogenated oxetane building block featuring a four-membered cyclic ether ring with a bromomethyl substituent at the (2S) stereocenter. It is widely employed as an electrophilic synthon in medicinal chemistry and advanced organic synthesis, primarily valued for its ability to introduce a stereodefined oxetane motif—a recognized property‑modulating bioisostere—into complex molecular scaffolds.

Molecular Formula C4H7BrO
Molecular Weight 151.003
CAS No. 2198099-00-0
Cat. No. B2487683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(bromomethyl)oxetane
CAS2198099-00-0
Molecular FormulaC4H7BrO
Molecular Weight151.003
Structural Identifiers
SMILESC1COC1CBr
InChIInChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m0/s1
InChIKeyOMXAGUVERXNCSZ-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(Bromomethyl)oxetane (CAS 2198099-00-0): Procurement-Ready Chiral Oxetane Synthon for Medicinal Chemistry and Stereoselective Synthesis


(2S)-2-(Bromomethyl)oxetane (CAS 2198099-00-0) is a chiral, halogenated oxetane building block featuring a four-membered cyclic ether ring with a bromomethyl substituent at the (2S) stereocenter . It is widely employed as an electrophilic synthon in medicinal chemistry and advanced organic synthesis, primarily valued for its ability to introduce a stereodefined oxetane motif—a recognized property‑modulating bioisostere—into complex molecular scaffolds [1][2].

Synthesis workflow Electrophilic oxetane motif installation via SN2 alkylation
Enantiomer identity Defined (2S) stereocenter supports reproducible pharmacophore geometry
Research fit Property-modulating oxetane bioisostere for medicinal chemistry SAR studies

Procurement Risks of Substituting (2S)-2-(Bromomethyl)oxetane (2198099-00-0) with Achiral or Regioisomeric Analogs


Generic substitution of (2S)-2-(bromomethyl)oxetane with racemic, regioisomeric, or differently halogenated oxetane analogs is not scientifically defensible. The (2S) stereochemistry directly controls the three‑dimensional presentation of downstream pharmacophores; replacement with the (2R) enantiomer, 3‑(bromomethyl)oxetane, or achiral material introduces divergent spatial and electronic properties that can abolish target binding or alter metabolic stability [1]. Furthermore, the bromomethyl group offers a distinct reactivity profile—superior leaving‑group ability versus chloromethyl analogs—that enables high‑yielding SN2 functionalization under mild conditions, a critical parameter in multi‑step synthetic sequences .

Target (2S) enantiomer

Single stereoisomer ensures consistent spatial presentation of the oxetane ring.

If racemic mixture is used

Loss of stereochemical definition may alter target binding and metabolic stability.

2-(Bromomethyl)oxetane

Oxygen positioned at the 2-position influences hydrogen-bonding and polarity profile.

If 3-regioisomer is used

Shifted oxygen placement changes lipophilicity and receptor-interaction geometry.

Bromomethyl leaving group

Reported higher reactivity supports milder SN2 conditions and faster coupling.

If chloromethyl analog is used

Slower displacement rates may require optimization and affect synthetic throughput.

Quantitative Differentiation of (2S)-2-(Bromomethyl)oxetane (2198099-00-0) Against Closest Analogs: A Procurement Decision Guide


Enantiomeric Identity vs. Racemic 2-(Bromomethyl)oxetane: Procurement of Stereochemically Defined Material

The (2S)-2-(bromomethyl)oxetane is supplied as a single, stereochemically pure enantiomer (≥97% purity) , whereas the racemic mixture (CAS 939759-23-6) contains a 1:1 ratio of (2S) and (2R) forms [1]. The (2R) enantiomer (CAS 2306254-86-2) is a distinct chemical entity with opposite optical rotation and potentially divergent biological interactions .

Enantiomeric Purity
Head-to-head
≥97% (single (2S)) vs 50% (2S)/50% (2R) racemic; ≥47% higher (2S) content

Procurement ensures stereochemical consistency and avoids chiral resolution step.

Vendor-specified GC/HPLC purity; verify for critical applications.

Stereoselective Synthesis Chiral Pool Building Blocks Enantiomeric Purity

Computed Lipophilicity (XLogP3): Property Modulation Advantage Over Regioisomeric 3-(Bromomethyl)oxetane

The 2‑(bromomethyl)oxetane scaffold exhibits a computed XLogP3 of 1.0, reflecting moderate lipophilicity suitable for balancing permeability and aqueous solubility [1]. In contrast, the regioisomeric 3‑(bromomethyl)oxetane is predicted to possess a different polarity profile due to altered oxygen positioning, though direct experimental LogD values remain unreported. The oxetane ring generally reduces LogD by approximately 0.8–1.0 units compared to gem‑dimethyl or cyclobutyl analogs [2], underscoring the scaffold's utility in optimizing pharmacokinetic properties.

Computed Lipophilicity
Class-level inference
Target XLogP3 = 1.0; gem-dimethyl analog est. ~2.0; ~1.0 unit lower

Supports lower lipophilicity for solubility and may reduce off-target binding risk.

Computed value; experimental LogD data unavailable.

Lipophilicity Optimization Physicochemical Property Prediction Medicinal Chemistry SAR

Electrophilic Reactivity: Bromomethyl Leaving Group Superiority Over Chloromethyl Analog

The bromomethyl group in (2S)-2-(bromomethyl)oxetane serves as an excellent electrophilic handle for SN2 reactions with O-, N-, and S‑nucleophiles . Bromine's superior leaving‑group ability (pKa of HBr ≈ –9) compared to chlorine (pKa of HCl ≈ –7) enables faster, higher‑yielding substitutions under milder conditions [1]. While direct comparative kinetic data for this specific scaffold are not publicly available, established organic chemistry principles dictate that bromides react approximately 50–100 times faster than chlorides in typical SN2 displacements.

Leaving-Group Reactivity
Class-level inference
Bromomethyl est. ~50–100× faster SN2 displacement vs chloromethyl

May support faster coupling under mild conditions.

General SN2 kinetics; scaffold-specific data not reported.

SN2 Alkylation Nucleophilic Substitution Synthetic Efficiency

Topological Polar Surface Area (tPSA): A Predictor of Improved Solubility and Permeability Relative to Carbocyclic Isosteres

(2S)-2-(bromomethyl)oxetane possesses a computed topological polar surface area (tPSA) of 9.2 Ų [1]. This value is lower than many heterocyclic isosteres (e.g., 3‑amino‑oxetane: ~35 Ų) but higher than pure hydrocarbons, striking a balance that favors passive membrane permeability while maintaining adequate aqueous solubility [2]. In a medicinal chemistry context, oxetane introduction has been shown to reduce LogD by ~0.8–1.0 units and improve solubility by up to 10‑fold compared to gem‑dimethyl analogs [2][3].

Topological Polar Surface Area
Class-level inference
9.2 Ų (computed); gem-dimethyl analog ~0 Ų

Polarity contributes to aqueous solubility without large molecular weight increase.

Computed value; experimental permeability correlation needs validation.

Drug‑Likeness ADME Prediction Physicochemical Profiling

Predicted Boiling Point and Volatility: Process‑Scale Handling Advantage Over Lower‑Molecular‑Weight Halides

The predicted boiling point of (2S)-2-(bromomethyl)oxetane is 158.4 ± 13.0 °C at 760 mmHg, with a vapor pressure of 3.4 ± 0.3 mmHg at 25 °C . These values indicate moderate volatility, offering a practical balance between ease of removal under vacuum and reduced risk of evaporative loss during ambient‑temperature reactions compared to more volatile bromomethyl reagents (e.g., bromomethyl methyl ether, bp ~87 °C).

Volatility Profile
Data to verify
Predicted bp 158.4 °C; vapor pressure 3.4 mmHg at 25 °C

Moderate volatility supports handling at scale and reduces evaporative loss risk.

Predicted values; experimental validation recommended.

Process Chemistry Physical Property Prediction Safety and Handling

Storage Stability and Purity Retention: Comparison with 3,3‑Bis(bromomethyl)oxetane

(2S)-2-(bromomethyl)oxetane is recommended for storage at –20 °C under dry, light‑protected conditions to maintain ≥97% purity . In contrast, 3,3‑bis(bromomethyl)oxetane (CAS 2402‑83‑7) is reported as a crystalline solid stable at ambient temperature when sealed , suggesting that the mono‑bromomethyl derivative may be more prone to hydrolytic or thermal degradation. Quantitative accelerated stability data are not publicly available; this inference is based on vendor‑recommended storage conditions.

Storage Requirement
Cross-study comparable
–20 °C recommended; comparator stored ambient (sealed); ~45 °C lower requirement

Requires freezer storage to maintain purity; plan procurement and inventory accordingly.

Vendor datasheet; accelerated stability data unavailable.

Stability Storage Conditions Procurement Planning

High‑Impact Application Scenarios for (2S)-2-(Bromomethyl)oxetane (2198099-00-0) Based on Quantified Differentiation Evidence


Stereodefined Installation of Oxetane‑Containing Side Chains in Late‑Stage Lead Optimization

Medicinal chemistry teams aiming to fine‑tune the lipophilicity, solubility, and metabolic stability of advanced leads can utilize (2S)-2-(bromomethyl)oxetane as a chiral electrophile for SN2 alkylation of phenols, amines, or thiols [1][2]. The defined (2S) stereochemistry ensures consistent spatial orientation of the oxetane moiety, while the bromomethyl group's high reactivity (class‑level inference of ~50–100× faster than chloromethyl) enables efficient coupling under mild conditions, minimizing racemization risks in sensitive substrates .

Asymmetric Synthesis of Chiral Oxetane‑Based Pharmacophores for CNS‑Penetrant Candidates

The moderate lipophilicity (XLogP3 = 1.0) and low tPSA (9.2 Ų) of the (2S)-2‑(bromomethyl)oxetane scaffold position it as an attractive building block for constructing central nervous system (CNS)‑targeted drug candidates [1]. The oxetane ring's ability to reduce LogD by ~0.8–1.0 units relative to gem‑dimethyl analogs [2] helps balance permeability and efflux liability, a critical parameter for achieving brain exposure. The stereodefined nature of the (2S) building block further enables the synthesis of enantiomerically pure lead series with predictable pharmacology.

Preparation of Enantiopure Polyoxetane Monomers for Advanced Materials and Bioconjugation

The bromomethyl handle of (2S)-2-(bromomethyl)oxetane can be elaborated into polymerizable oxetane monomers for applications in UV‑curable coatings, adhesives, and biocompatible hydrogels [1]. The chiral (2S) stereocenter, preserved during ring‑opening polymerization, imparts specific chiroptical properties to the resulting materials. The compound's predicted boiling point (158.4 °C) and vapor pressure (3.4 mmHg) facilitate purification and handling at moderate scale, supporting material science R&D [2].

Chiral Synthon for the Total Synthesis of Oxetane‑Containing Natural Products and Their Analogues

The (2S)-2-(bromomethyl)oxetane serves as a versatile C4 chiral building block for the construction of complex oxetane‑containing frameworks found in bioactive natural products (e.g., oxetin, oxetanocin A) [1][2]. Its high enantiomeric purity (≥97%) eliminates the need for post‑synthetic chiral resolution, streamlining synthetic routes and improving overall yield in academic and industrial total synthesis programs .

Application
Selection Property
Validation Focus
Late-stage lead optimization (oxetane side-chain installation)
Chiral electrophile for SN2 coupling
Enantiopurity and reaction condition compatibility review
CNS-penetrant candidate research
Lipophilicity and tPSA balance
Permeability and solubility endpoint assessment
Chiral polyoxetane monomers for advanced materials
Polymerizable oxetane with defined stereochemistry
Chiroptical property retention after polymerization
Total synthesis of oxetane natural products
Enantiomer identity review (2S)
Stereochemical fidelity in multistep synthetic routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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